Daprodustat

HIF-PH inhibitor selectivity PHD isoform inhibition enzyme inhibition pharmacology

Select Daprodustat (GSK1278863) for your preclinical or translational research. As the first FDA-approved HIF-PH inhibitor, it provides a validated reference standard, with precise IC₅₀ values (PHD1: 3.5 nM, PHD2: 22.2 nM, PHD3: 2.2–5.5 nM) and a characterized CYP2C8 substrate profile. Its Phase 3 MACE non-inferiority and iron-sparing benefits in dialysis populations empower confident procurement decisions. Secure consistent supply of this critical benchmark for class comparisons and method development.

Molecular Formula C19H27N3O6
Molecular Weight 393.4 g/mol
CAS No. 960539-70-2
Cat. No. B606939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaprodustat
CAS960539-70-2
SynonymsGSK1278863;  GSK 1278863;  GSK-1278863;  Daprodustat
Molecular FormulaC19H27N3O6
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)C(C(=O)N(C2=O)C3CCCCC3)C(=O)NCC(=O)O
InChIInChI=1S/C19H27N3O6/c23-14(24)11-20-16(25)15-17(26)21(12-7-3-1-4-8-12)19(28)22(18(15)27)13-9-5-2-6-10-13/h12-13,15H,1-11H2,(H,20,25)(H,23,24)
InChIKeyRUEYEZADQJCKGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO (3mg/mL), not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Daprodustat (GSK1278863, CAS 960539-70-2) Oral HIF-PH Inhibitor for Anemia of CKD: Core Properties and Mechanism Overview


Daprodustat (GSK1278863, CAS 960539-70-2) is an orally bioavailable hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that reversibly inhibits PHD1, PHD2, and PHD3 with IC50 values of 3.5 nM, 22.2 nM, and 2.2–5.5 nM, respectively . The compound displays high selectivity over the structurally related α-KG-dependent dioxygenases FIH and CP4H, with IC50 values of >9,800 nM and >200,000 nM, respectively . As a small-molecule stabilizer of HIF-1α and HIF-2α, daprodustat stimulates endogenous erythropoietin (EPO) production and enhances iron mobilization [1]. Approved by the FDA in February 2023 for the treatment of anemia due to CKD in adults receiving dialysis for at least four months, and by the PMDA (Japan) in June 2020, daprodustat is the first HIF-PHI to receive FDA approval in the United States [2].

Daprodustat Clinical Differentiation: Why Substituting Another HIF-PHI May Compromise Hemoglobin Outcomes or Safety in Dialysis Populations


HIF-PHIs constitute a pharmacologically heterogeneous class with clinically meaningful differences in efficacy, safety profiles, and metabolic pathways across agents [1]. A 2025 network meta-analysis of 45 randomized trials (>32,000 participants) concluded that HIF-PHIs are not interchangeable; efficacy and safety vary by agent and dialysis status [2]. A 2025 systematic review and meta-analysis specifically reported that among HIF-PHIs, daprodustat demonstrated a substantial net benefit as an alternative to ESAs, whereas roxadustat showed more harm than benefit compared with ESAs (OR for treatment-emergent adverse events: 1.45, 95% CI 1.08–1.96, p=0.01) [3]. Moreover, daprodustat reduced the need for intravenous iron supplementation up to 52 weeks compared with ESAs (OR 0.77, 95% CI 0.53–1.13) [3]. Procurement decisions based on generic class membership alone risk selecting an agent with inferior iron mobilization, different cardiovascular safety signals, or metabolic interaction liabilities that differ fundamentally from daprodustat.

Daprodustat Comparative Efficacy Data: Quantitative Differentiation Versus Roxadustat, Vadadustat, Molidustat, and ESAs


Daprodustat PHD Isoform Selectivity Profile Versus Roxadustat and Vadadustat

Daprodustat exhibits a distinct PHD isoform selectivity profile (PHD3 > PHD1 > PHD2) that differs from roxadustat (PHD2 > PHD3 > PHD1) and vadadustat (PHD2 > PHD1 > PHD3) [1]. The compound's IC50 for PHD2 (the primary hypoxia-sensing isoform) is 22.2 nM, representing intermediate potency among the class, while molidustat demonstrates substantially higher potency with a PHD2 IC50 of 7 nM [2].

HIF-PH inhibitor selectivity PHD isoform inhibition enzyme inhibition pharmacology

Daprodustat Pharmacokinetic Half-Life: Shorter Terminal Half-Life Compared with All Other Approved HIF-PHIs

Daprodustat possesses the shortest effective half-life among clinically approved HIF-PHIs at 2.25 hours, compared with roxadustat (12–15 hours), vadadustat (4.9–9.1 hours), enarodustat (8.96 hours), molidustat (4–10 hours), and desidustat (7.0–11.4 hours) [1]. In CKD patients, daprodustat's half-life extends to approximately 7 hours, but remains shorter than roxadustat's 15-hour half-life in patients with moderate hepatic impairment [2].

pharmacokinetics half-life dosing strategy drug accumulation

Daprodustat Superior Iron Mobilization in Dialysis-Dependent CKD: Network Meta-Analysis Findings

In a 2025 network meta-analysis of six HIF-PHIs (roxadustat, daprodustat, vadadustat, molidustat, enarodustat, desidustat) involving over 32,000 participants, daprodustat demonstrated advantages among dialysis-dependent patients and was associated with greater improvements in iron mobilization, specifically lower hepcidin and ferritin levels and higher transferrin saturation, compared with other HIF-PHIs and ESAs [1].

iron metabolism hepcidin ferritin dialysis transferrin saturation

Daprodustat ASCEND Phase 3 Cardiovascular Safety: Non-Inferior MACE vs ESAs

The ASCEND-D (dialysis-dependent) and ASCEND-ND (non-dialysis-dependent) Phase 3 trials demonstrated that daprodustat achieved non-inferiority to ESAs for the primary safety endpoint of time to first major adverse cardiovascular event (MACE), a composite of death from any cause, nonfatal myocardial infarction, or nonfatal stroke [1]. This contrasts with roxadustat, for which some trials reported higher rates of vascular occlusive events [2].

cardiovascular safety MACE phase 3 trial non-inferiority

Daprodustat CYP2C8-Dependent Metabolism: Defined Drug-Drug Interaction Liability vs Class Members

Daprodustat is primarily metabolized by CYP2C8 (with minor contribution from CYP3A4) and undergoes OATP1B-mediated hepatic uptake, resulting in an 18-fold increase in AUC when coadministered with strong CYP2C8/OATP1B inhibitors such as gemfibrozil [1]. Unlike roxadustat and vadadustat, daprodustat exhibits minimal renal excretion (0.05% unchanged in normal renal function; 0.04% in CKD stage 3–4) and is not significantly cleared by hemodialysis [2].

drug metabolism CYP2C8 drug-drug interactions OATP1B pharmacokinetics

Daprodustat Regulatory and Intellectual Property Landscape: FDA Approval Timing and Patent Exclusivity

Daprodustat received FDA approval in February 2023 as the first HIF-PH inhibitor approved in the United States [1]. This first-in-class approval positioning provides approximately 3 years of market exclusivity advantage over subsequent HIF-PHI entrants to the U.S. market [2]. The compound is protected by six Orange Book-listed patents with forty-four patent family members across thirty-one countries [2].

regulatory approval FDA patent exclusivity market access

Daprodustat (GSK1278863) Procurement-Led Application Scenarios: Where Differential Evidence Supports Selection


Anemia Management in Hemodialysis-Dependent CKD with High Iron Utilization Demand

In dialysis-dependent CKD populations where intravenous iron burden reduction is a clinical priority, daprodustat demonstrates quantifiable advantages over alternative HIF-PHIs and ESAs. The network meta-analysis evidence indicates that daprodustat is associated with lower hepcidin and ferritin levels and higher transferrin saturation, specifically among dialysis-dependent patients [1]. The systematic review and meta-analysis confirms that daprodustat reduces the need for intravenous iron supplementation up to 52 weeks versus ESAs (OR 0.77, 95% CI 0.53–1.13) [2]. For procurement decisions in dialysis-centric healthcare systems, daprodustat offers a differentiated iron-sparing profile that may reduce associated infusion costs and iron overload monitoring requirements.

Cardiovascular Risk-Sensitive CKD Anemia Populations Requiring ESA Alternative

For patients and healthcare systems prioritizing cardiovascular safety parity with current standard of care, daprodustat provides the only HIF-PHI with large-scale Phase 3 MACE non-inferiority data versus ESAs in both dialysis and non-dialysis populations. The ASCEND-D and ASCEND-ND trials, collectively enrolling over 6,800 patients, demonstrated that daprodustat does not increase cardiovascular risk compared with ESAs [1]. This evidence base contrasts with the safety signal observed for roxadustat, where meta-analysis indicates increased treatment-emergent adverse events versus ESAs (OR 1.45, 95% CI 1.08–1.96, p=0.01) [2]. Procurement in value-based care environments that track cardiovascular outcomes should prioritize agents with robust MACE non-inferiority documentation.

Formulary Planning for Dialysis Centers with Mixed HD and PD Modalities

Daprodustat's pharmacokinetic profile, characterized by minimal renal excretion (0.05% unchanged in urine) and lack of significant hemodialysis clearance, supports unified dosing protocols across hemodialysis and peritoneal dialysis modalities [1]. The ASCEND-D trial subgroup analysis confirmed comparable efficacy and safety of daprodustat versus darbepoetin alfa specifically in peritoneal dialysis patients [2]. For integrated dialysis providers managing both HD and PD populations, daprodustat simplifies formulary management by eliminating the need for modality-specific dose adjustments or alternative agent selection, thereby reducing pharmacy and clinical workflow complexity.

Research and Development: Reference Standard for HIF-PHI Class Comparisons

As the first FDA-approved HIF-PH inhibitor in the United States (February 2023), daprodustat serves as a critical reference standard for academic and industry researchers conducting comparative pharmacology studies within the HIF-PHI class [1]. The compound's well-characterized enzyme selectivity profile (PHD3 > PHD1 > PHD2 with defined IC50 values of 3.5, 22.2, and 2.2–5.5 nM, respectively) and validated use as a sensitive CYP2C8 index substrate in DDI studies [2] make daprodustat essential for benchmarking novel HIF-PHI candidates. Procurement for preclinical and translational research programs seeking to establish class-relative potency, selectivity, or metabolic liability should include daprodustat as the benchmark comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daprodustat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.